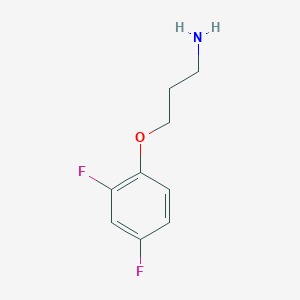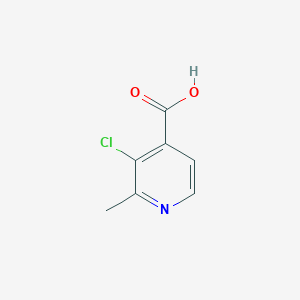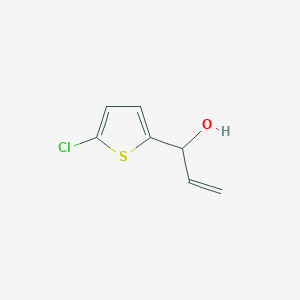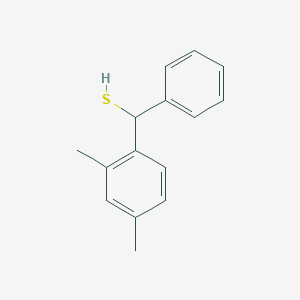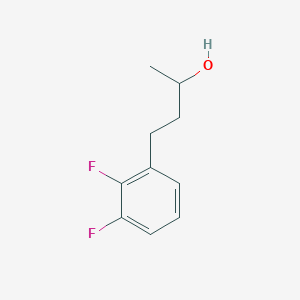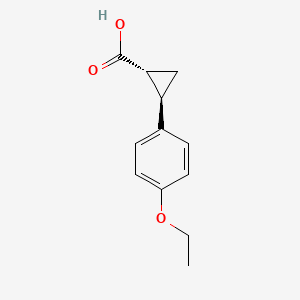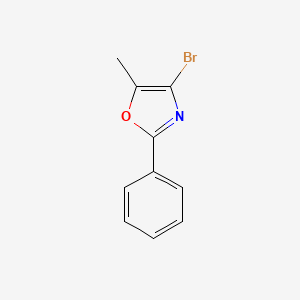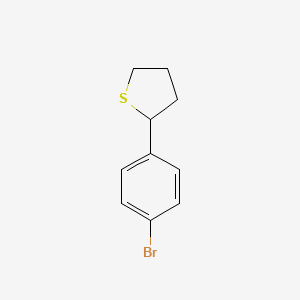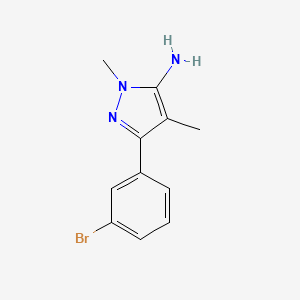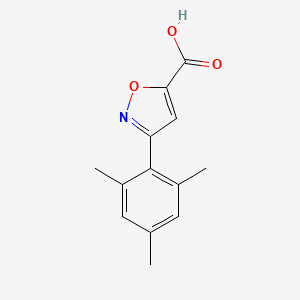
3-Mesitylisoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesitylisoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a mesityl group and a carboxylic acid group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of mesityl-substituted nitrile oxides with alkynes, leading to the formation of the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of polymer-bound intermediates and environmentally friendly reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3-Mesitylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of organolithium reagents or Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: Isoxazole oximes.
Reduction: Isoxazole amines.
Substitution: Various substituted isoxazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Mesitylisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Mesitylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 3-Methylisoxazole-5-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- Isoxazole-3-carboxylic acid
Comparison: 3-Mesitylisoxazole-5-carboxylic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as the development of selective enzyme inhibitors or materials with specific properties .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13(15)16)17-14-10/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
KWHOEYIUERJCMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


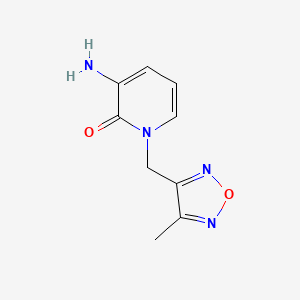
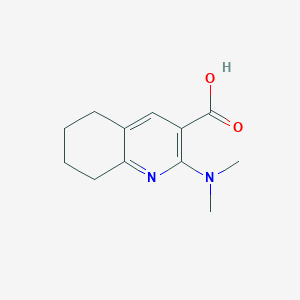
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)

